4-Amino-7-fluoro-2-methylquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

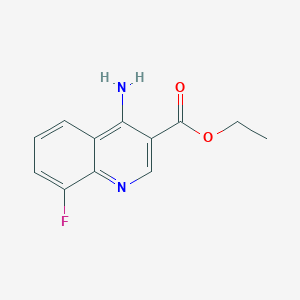

4-Amino-7-fluoro-2-methylquinoline is a quinoline derivative . It has a molecular formula of C10H9FN2 and a molecular weight of 176.19 . This compound has been identified as a potential drug candidate for treating a wide range of medical conditions, including cancer, infectious diseases, and neurodegenerative disorders.

Synthesis Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

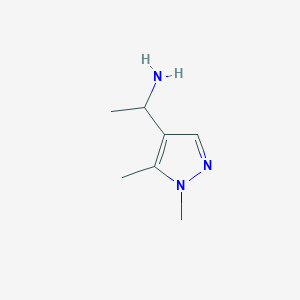

The molecular structure of 4-Amino-7-fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a fluoro-substituent at the 7-position and a methyl group at the 2-position of the quinoline ring. An amino group is attached at the 4-position .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers have reported the synthesis of 2-methylquinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-7-fluoro-2-methylquinoline include a molecular weight of 176.19 g/mol . The compound has a molecular formula of C10H9FN2 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.科学研究应用

Drug Discovery and Medicinal Chemistry

4-Amino-7-fluoro-2-methylquinoline: is a significant compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. This compound can serve as a precursor in the synthesis of various drugs, particularly those with anti-inflammatory and antitumor properties . Its ability to easily undergo functionalization makes it a versatile intermediate for developing new therapeutic agents.

Synthesis of Biologically Active Molecules

The compound’s structure allows for the synthesis of a wide range of biologically active molecules. It can be used to create derivatives that exhibit diverse biological activities, potentially leading to the development of new treatments for diseases. The modifications to the quinoline ring can lead to compounds with varied pharmacological profiles .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, including 4-Amino-7-fluoro-2-methylquinoline , are used in the manufacturing of OLEDs. These compounds can be incorporated into the light-emitting layers of OLEDs due to their excellent photophysical properties. Their use in OLEDs can improve the efficiency and lifespan of these devices .

Photovoltaic Cells

In the field of renewable energy, quinoline derivatives are explored for their potential use in photovoltaic cells. The electronic properties of 4-Amino-7-fluoro-2-methylquinoline can be harnessed to enhance the performance of solar cells, contributing to the development of more efficient and sustainable energy sources .

Chemical Synthesis and Industrial Chemistry

This compound is also valuable in synthetic organic chemistry and industrial applications. It can act as a catalyst or a reactant in various chemical reactions, aiding in the synthesis of complex molecules. Its role in industrial chemistry includes the production of dyes, resins, and other materials .

Environmental Impact Reduction

The synthesis and functionalization of quinoline derivatives, including 4-Amino-7-fluoro-2-methylquinoline , can be achieved through green chemistry protocols. These methods aim to reduce the environmental impact by minimizing the use of toxic reagents and harsh conditions, making the compound’s production more sustainable .

作用机制

Target of Action

4-Amino-7-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of heterocyclic organic molecules. It is a derivative of 4-aminoquinolines, which have been used for several decades for the control and eradication of malaria . The primary targets of this compound are likely to be similar to those of other 4-aminoquinolines, which include parasitic enzymes involved in the breakdown and digestion of hemoglobin .

Mode of Action

Specifically, they interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the parasite, thereby treating the infection.

Biochemical Pathways

The affected biochemical pathways are those involved in the breakdown and digestion of hemoglobin by the malaria parasite . By inhibiting these pathways, 4-Amino-7-fluoro-2-methylquinoline prevents the parasite from obtaining the nutrients it needs to survive and reproduce.

Pharmacokinetics

19 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of 4-Amino-7-fluoro-2-methylquinoline’s action are likely to be the death of the malaria parasite due to the inhibition of essential biochemical pathways . This results in the clearance of the parasite from the host’s body, thereby treating the infection.

Action Environment

The action of 4-Amino-7-fluoro-2-methylquinoline, like other 4-aminoquinolines, is influenced by environmental factors. falciparum is prevalent . Therefore, the efficacy and stability of 4-Amino-7-fluoro-2-methylquinoline may be influenced by factors such as the prevalence of drug-resistant strains of the malaria parasite.

属性

IUPAC Name |

7-fluoro-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLVVEIHDBEPGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589050 |

Source

|

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-methylquinolin-4-amine | |

CAS RN |

948293-45-6 |

Source

|

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)